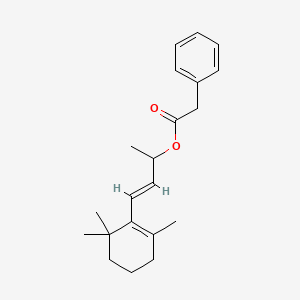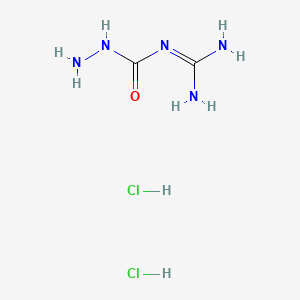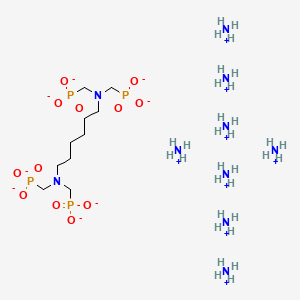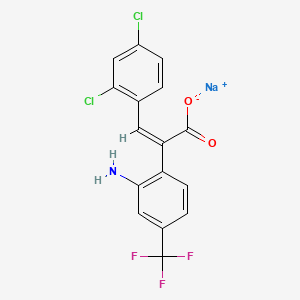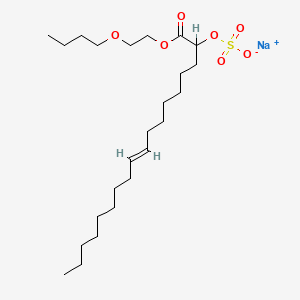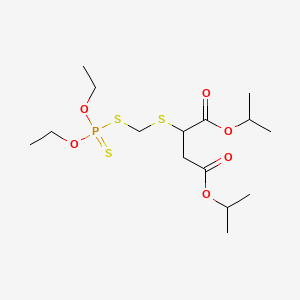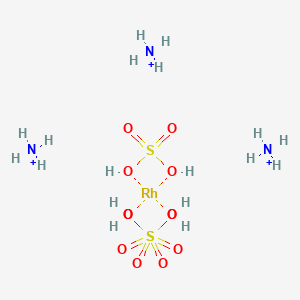
Triammonium tris(sulphato(2-)-O,O')rhodate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is a coordination compound with the molecular formula H18N3O12RhS3. It is known for its unique chemical properties and applications in various scientific fields. The compound consists of a rhodium center coordinated to three sulfate ligands, with three ammonium ions balancing the charge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) can be synthesized through the reaction of rhodium(III) chloride with ammonium sulfate in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired coordination complex. The reaction can be represented as follows:
RhCl3+3(NH4)2SO4→(NH4)3[Rh(SO4)3]
Industrial Production Methods
In an industrial setting, the production of Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The sulfate ligands can be substituted with other ligands such as chloride or nitrate under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and heating to promote substitution.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of specialized materials and as a precursor for other rhodium-based compounds.
Wirkmechanismus
The mechanism by which Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) exerts its effects involves the coordination of the rhodium center to various molecular targets. The sulfate ligands play a crucial role in stabilizing the complex and facilitating interactions with other molecules. The compound’s activity is often mediated through redox reactions and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triammonium tris[chlorido(2-)-o,o’]rhodate(3-)
- Triammonium tris[nitrato(2-)-o,o’]rhodate(3-)
- Triammonium tris[phosphato(2-)-o,o’]rhodate(3-)
Uniqueness
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is unique due to its sulfate ligands, which provide distinct chemical properties and reactivity compared to other rhodium coordination compounds. The sulfate ligands enhance the compound’s solubility in water and its ability to participate in redox reactions, making it particularly useful in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85117-80-2 |
|---|---|
Molekularformel |
H18N3O12RhS3+3 |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
triazanium;rhodium;sulfuric acid |
InChI |
InChI=1S/3H3N.3H2O4S.Rh/c;;;3*1-5(2,3)4;/h3*1H3;3*(H2,1,2,3,4);/p+3 |
InChI-Schlüssel |
TTZMXTDWYJFQHR-UHFFFAOYSA-Q |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


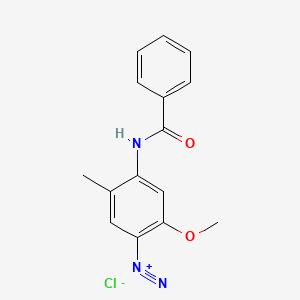
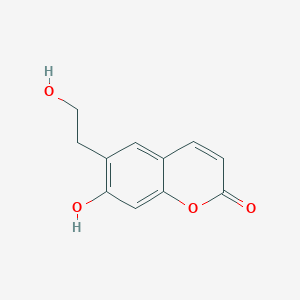
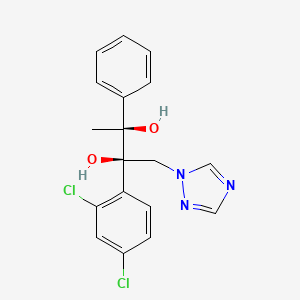
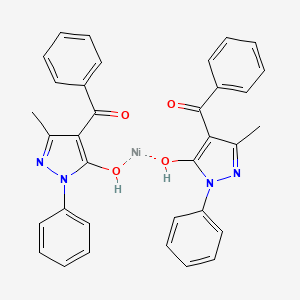
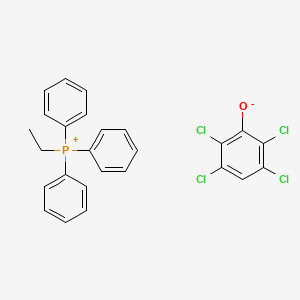
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)

